2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide is a novel organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide involves a series of organic reactions:
Formation of the pyridazinone ring: : This step typically involves the reaction of cyclopropyl derivatives with hydrazine to form the pyridazinone core.
Thiazole ring synthesis: : The 2-phenylthiazole moiety is synthesized through a cyclization reaction involving thiourea and α-haloketone.
Final assembly:
The reaction conditions may involve the use of catalysts, solvents such as DMSO or DMF, and controlled temperatures to ensure the desired transformations occur efficiently.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would likely involve optimizing the synthetic route to enhance yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones.
Reduction: : Reduction reactions could reduce ketone or thiazole moieties to their corresponding alcohols or dihydro derivatives.
Substitution: : The compound's functional groups can undergo nucleophilic or electrophilic substitution reactions, introducing new substituents or modifying existing ones.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Utilizing reagents such as alkyl halides, acyl chlorides, or organometallic reagents under conditions like reflux in solvents such as ethanol or dichloromethane.
Major Products Formed
Depending on the reaction conditions, major products could include:
Sulfoxides and sulfones: (from oxidation)
Alcohols and dihydro derivatives: (from reduction)
Functionalized derivatives: (from substitution)
Scientific Research Applications
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide has a range of applications in research:
Chemistry: : Utilized in studying reaction mechanisms and exploring new synthetic pathways.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Potential therapeutic applications, including its use as a lead compound for drug development targeting specific diseases.
Industry: : May serve as a precursor for the synthesis of complex molecules or materials with unique properties.
Mechanism of Action
The compound's mechanism of action is related to its interaction with specific molecular targets:
Molecular targets: : It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways involved: : It could influence signaling pathways, potentially affecting cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Uniqueness
Compared to other compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide stands out due to its unique combination of functional groups, which confers distinct chemical reactivity and biological activity.
Similar Compounds
Other pyridazinone derivatives: : While similar in structure, they may lack the specific thiazole moiety, altering their reactivity and biological properties.
Thiazole-based compounds: : These might share the thiazole ring but differ in other functional groups, affecting their overall activity and applications.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(11-23-18(25)9-8-16(22-23)13-6-7-13)20-10-15-12-26-19(21-15)14-4-2-1-3-5-14/h1-5,8-9,12-13H,6-7,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKTWPDRINZQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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